

Sophoraflavanone G: A Comprehensive Technical Guide on its Biological Activities

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Compound of Interest

Compound Name: Sophoraflavanone I

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Introduction

Sophoraflavanone G (SFG), a prenylated flavonoid predominantly isolated from the roots of *Sophora flavescens* and other *Sophora* species, has emerged as a compound of significant interest in pharmacological research.[1][2] Also known as kushenin in traditional Chinese medicine, SFG exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[3] Its multifaceted mechanism of action, often involving the modulation of multiple signaling pathways, positions it as a promising candidate for the development of novel therapeutic agents.[1][4] This technical guide provides an in-depth overview of the biological activities of Sophoraflavanone G, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Antimicrobial Activity

Sophoraflavanone G has demonstrated potent activity against a range of microorganisms, most notably against antibiotic-resistant bacteria such as methicillin-resistant *Staphylococcus aureus* (MRSA). Its mechanism of action often involves the disruption of the bacterial cell membrane and inhibition of cell wall synthesis.

Quantitative Antimicrobial Data

Target Organism	Assay	Metric	Value	Reference
Methicillin-Resistant S. aureus (MRSA) (21 strains)	Broth Microdilution	MIC	3.13-6.25 µg/mL	
MRSA (10 clinical isolates)	Checkerboard Assay	MIC	0.5-8 µg/mL	
mutans streptococci (16 strains)	Broth Microdilution	MBC	0.5-4 µg/mL	
Listeria monocytogenes	Broth Microdilution	MIC	0.98 µg/mL	
Staphylococcus epidermidis DSMZ 3270	Broth Microdilution	MIC	Potent inhibitory activity	
Pseudomonas aeruginosa PAO1 (planktonic)	Broth Microdilution	MIC	> 1000 µg/mL	

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Synergistic Effects with Antibiotics

SFG exhibits synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Antibiotic	Target Organism	Assay	Metric	Value	Reference
Ampicillin or Oxacillin	MRSA	Checkerboard Assay	FIC Index	0.188-0.375	
Gentamicin	S. aureus	TLC Bioautography	-	4x decrease in growth	
Vancomycin, Minocycline, Rifampicin	MRSA	Not Specified	-	Increased inhibition rates	

FIC Index: Fractional Inhibitory Concentration Index. An FIC index of ≤ 0.5 is considered synergistic.

Experimental Protocols

1.3.1. Determination of MIC and MBC (Broth Microdilution Method)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).

- Preparation: A two-fold serial dilution of Sophoraflavanone G is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., $\sim 5 \times 10^5$ CFU/mL). Positive (microorganism without SFG) and negative (medium only) controls are included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is recorded as the lowest concentration of SFG that shows no visible turbidity.

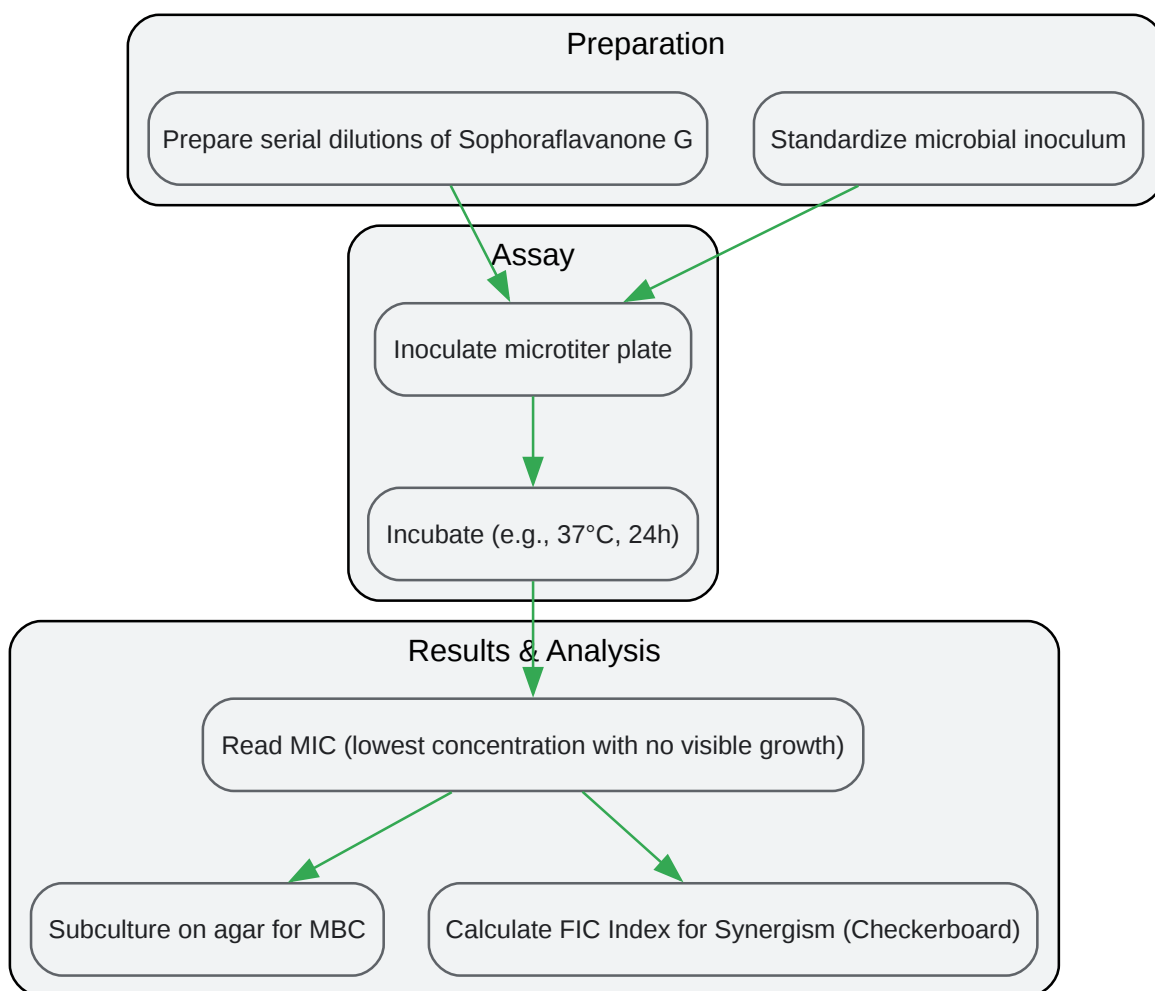
- **MBC Determination:** An aliquot from the wells showing no growth is sub-cultured onto an agar plate. The plate is incubated for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar.

1.3.2. Checkerboard Assay for Synergism

This assay is used to evaluate the interaction between two antimicrobial agents.

- **Plate Setup:** A 96-well plate is prepared with serial dilutions of Sophoraflavanone G along the x-axis and a second antibiotic (e.g., ampicillin) along the y-axis. This creates a matrix of concentration combinations.
- **Inoculation and Incubation:** Each well is inoculated with the test organism and incubated as described for the MIC assay.
- **Data Analysis:** The FIC index is calculated for each combination that inhibits growth using the formula: $FIC = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$. A synergistic effect is indicated by an FIC index of ≤ 0.5 .

Visualized Workflow



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Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

Sophoraflavanone G exhibits significant cytotoxic and pro-apoptotic activity against various cancer cell lines, including triple-negative breast cancer, leukemia, and lung cancer. Its mechanisms involve the induction of apoptosis, cell cycle arrest, and the suppression of migration and invasion through the modulation of key signaling pathways.

Quantitative Anticancer Data (IC₅₀ Values)

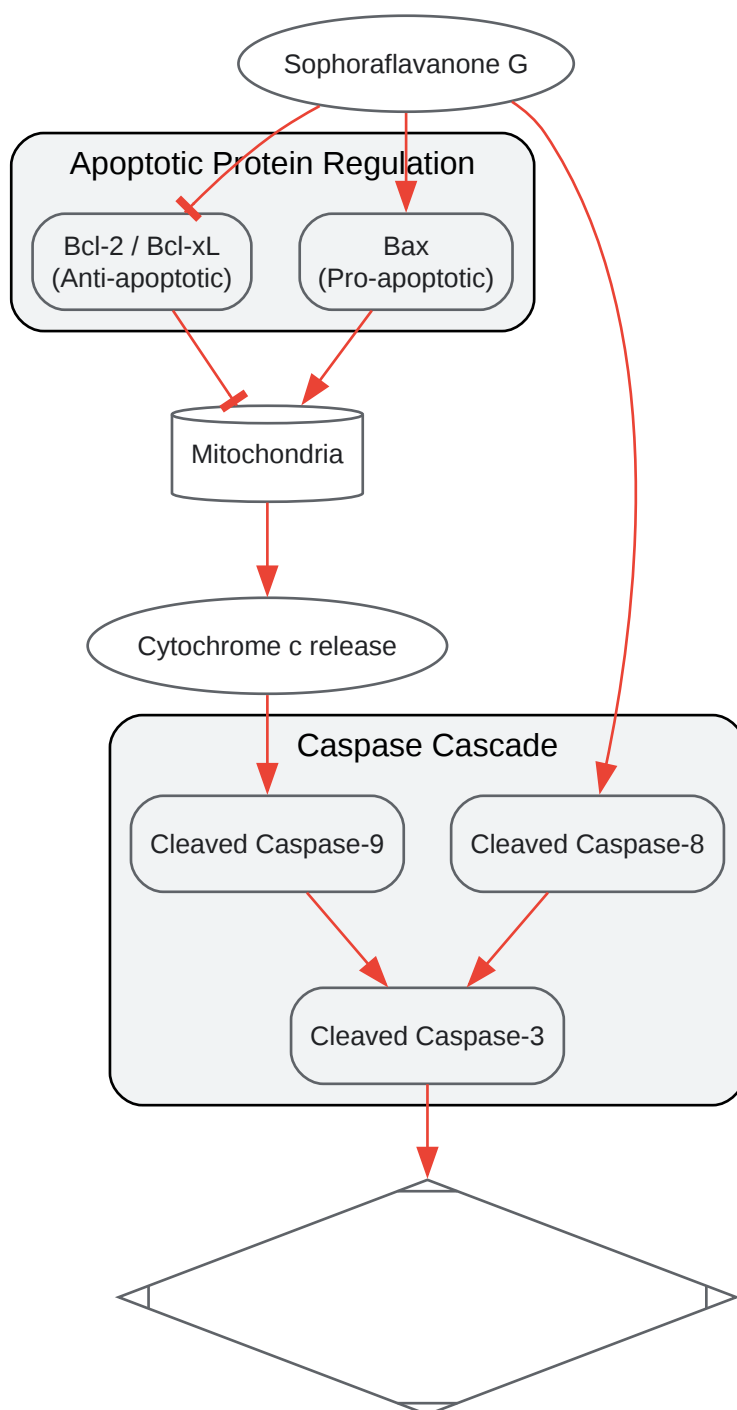
Cell Line	Cancer Type	Assay	IC50 Value (μM)	Reference
MDA-MB-231	Triple-Negative Breast Cancer	MTT Assay	Not specified, but activity demonstrated	
BT-549	Triple-Negative Breast Cancer	CCK-8 Assay	Proliferation inhibition confirmed	
HL-60	Human Myeloid Leukemia	Not Specified	Cytotoxic activity exhibited	
KG-1a	Acute Myeloid Leukemia	MTT Assay	Cytotoxicity demonstrated	
EoL-1	Acute Myeloid Leukemia	MTT Assay	Cytotoxicity demonstrated	

IC50: The half maximal inhibitory concentration.

Signaling Pathways in Cancer

2.2.1. Induction of Apoptosis

SFG triggers apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of a caspase cascade.

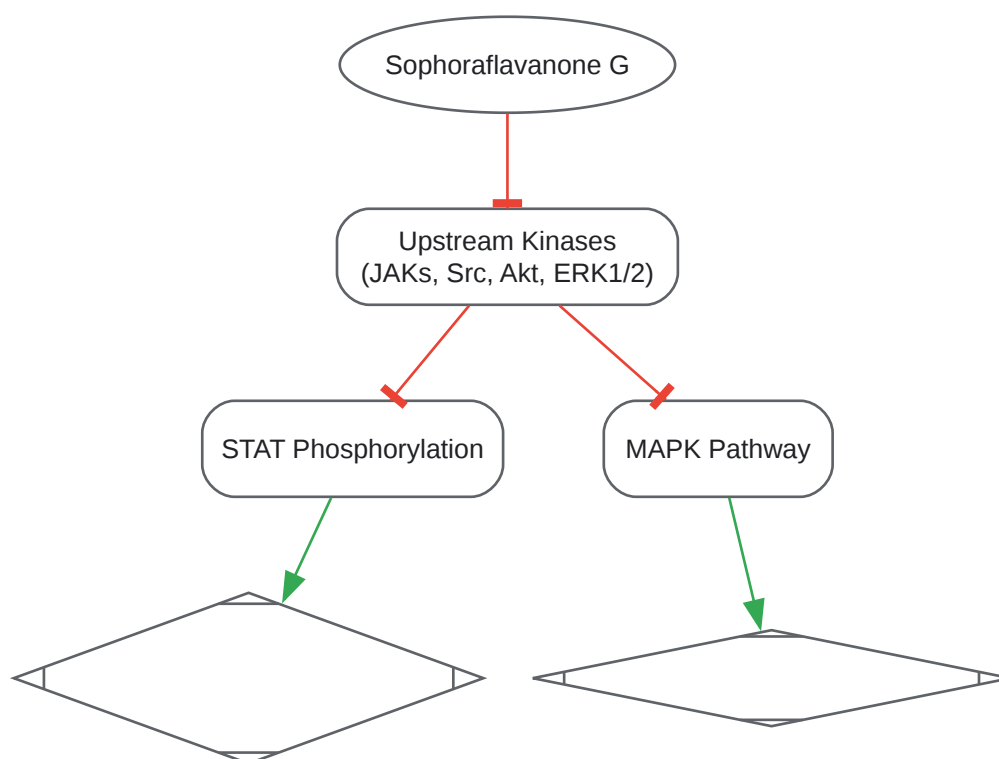


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Apoptosis Induction Pathway by Sophoraflavanone G.

2.2.2. Inhibition of STAT and MAPK Signaling

SFG has been identified as a novel small-molecule inhibitor of the Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is often aberrantly activated in cancer. It inhibits the phosphorylation of STAT proteins by targeting upstream kinases like Janus kinases (JAKs) and Src family kinases. Additionally, SFG suppresses cancer cell migration and invasion by blocking the MAPK pathway.



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Inhibition of Pro-survival Signaling by SFG.

Experimental Protocols

2.3.1. Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- **Treatment:** Cells are treated with various concentrations of Sophoraflavanone G for a specified period (e.g., 48 hours).

- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- **Measurement:** The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.

2.3.2. Apoptosis Analysis (Flow Cytometry)

This technique is used to quantify the percentage of apoptotic cells.

- **Cell Treatment:** Cells are treated with SFG as described above.
- **Harvesting and Staining:** Cells are harvested, washed, and resuspended in a binding buffer. They are then stained with FITC-Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic or necrotic cells with compromised membranes).
- **Analysis:** The stained cells are analyzed using a flow cytometer. The results differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

Anti-inflammatory Activity

SFG demonstrates potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating several critical signaling pathways in immune cells like macrophages.

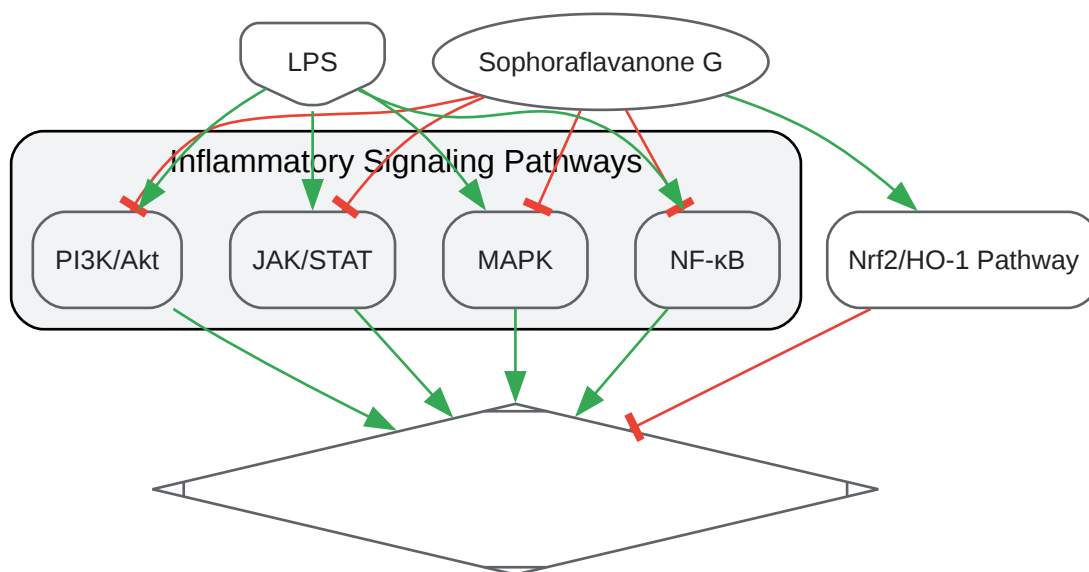
Quantitative Anti-inflammatory Data

Cell Line/Model	Stimulant	Mediator Inhibited	Concentration	Reference
RAW 264.7 cells	LPS	Prostaglandin E2 (PGE2)	1-50 μ M	
RAW 264.7 cells	LPS	Nitric Oxide (NO)	2.5-20 μ M	
RAW 264.7 cells	LPS	TNF- α , IL-6, IL-1 β	2.5-20 μ M	
Mouse Model	Croton Oil	Ear Edema	10-250 μ g/ear (topical)	
Rat Model	Carrageenan	Paw Edema	2-250 mg/kg (oral)	

LPS: Lipopolysaccharide

Signaling Pathways in Inflammation

SFG exerts its anti-inflammatory effects by targeting multiple signaling pathways, including NF- κ B, MAPKs, PI3K/Akt, and JAK/STAT, while upregulating the Nrf2/HO-1 antioxidant pathway.



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Anti-inflammatory Signaling Pathways Modulated by SFG.

Experimental Protocols

3.3.1. Measurement of NO Production (Griess Assay)

- **Cell Culture and Treatment:** Macrophage cells (e.g., RAW 264.7) are plated and pretreated with various concentrations of SFG for 1 hour.
- **Stimulation:** Inflammation is induced by adding LPS (e.g., 1 µg/mL) and incubating for 24 hours.
- **Sample Collection:** The cell culture supernatant is collected.
- **Griess Reaction:** The supernatant is mixed with Griess reagent. Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.
- **Quantification:** The absorbance is measured at ~540 nm, and the nitrite concentration is determined using a sodium nitrite standard curve.

3.3.2. Cytokine Measurement (ELISA)

- **Sample Preparation:** Cell culture supernatants or serum from animal models are collected following treatment with SFG and an inflammatory stimulus.
- **Assay Procedure:** A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., TNF-α, IL-6) is used according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.
- **Analysis:** The absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Enzyme Inhibitory Activity

Sophoraflavanone G has been shown to inhibit various enzymes, contributing to its diverse pharmacological profile.

Quantitative Enzyme Inhibition Data

Enzyme	Source	Assay Type	IC50 Value (μM)	Inhibition Type	Reference
α-Glucosidase	Not specified	Spectrophotometric	37	Noncompetitive	
β-Amylase	Not specified	Spectrophotometric	Not specified, but effective	Mixed	
Indoleamine 2,3-dioxygenase 1 (IDO1)	Recombinant Human	Spectrophotometric	4.3 - 31.4 (for various related flavonoids)	Noncompetitive	
Cyclooxygenase-1 (COX-1)	Not specified	Not specified	Potent inhibitor	Not specified	
5-Lipoxygenase (5-LOX)	Not specified	Not specified	Potent inhibitor	Not specified	

Experimental Protocol: α-Glucosidase Inhibition Assay

- **Reaction Mixture:** A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), the α-glucosidase enzyme, and various concentrations of Sophoraflavanone G.
- **Pre-incubation:** The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
- **Substrate Addition:** The reaction is initiated by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).
- **Incubation:** The reaction is incubated at a specific temperature (e.g., 37°C). The enzyme hydrolyzes pNPG to release p-nitrophenol, which is yellow.
- **Reaction Termination:** The reaction is stopped by adding a basic solution (e.g., Na₂CO₃).

- **Measurement:** The absorbance of the p-nitrophenol produced is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.

Antiviral Activity

Recent studies have highlighted the potential of SFG as an antiviral agent, particularly against flaviviruses like Dengue (DENV) and Zika (ZIKV) viruses.

Quantitative Antiviral Data

Virus	Target	Assay	Metric	Value (μM)	Reference
Dengue Virus (DENV)	RNA-dependent RNA polymerase (RdRp)	In vitro RdRp Assay	IC50	14.5	
Zika Virus (ZIKV)	RNA-dependent RNA polymerase (RdRp)	In vitro RdRp Assay	IC50	22.6	
Hepatitis C Virus (HCV)	Replication	Cell-based Assay	-	Inhibition observed	

Mechanism of Action

Sophoraflavanone G inhibits flavivirus replication by directly targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome synthesis. This activity was demonstrated in both pre- and post-infection treatment scenarios, indicating its effect on an intracellular stage of the viral life cycle.

Experimental Protocol: In Vitro RdRp Assay

- **Reaction Setup:** A reaction is set up containing the purified viral RdRp enzyme, a suitable RNA template, ribonucleotides (NTPs), and a radiolabeled nucleotide (e.g., [α -³²P]GTP).

- **Inhibitor Addition:** Various concentrations of Sophoraflavanone G are added to the reaction mixtures.
- **Incubation:** The reaction is incubated to allow for RNA synthesis.
- **Quantification:** The amount of newly synthesized, radiolabeled RNA is quantified. This is often done by precipitating the RNA, collecting it on a filter, and measuring the incorporated radioactivity using a scintillation counter.
- **Analysis:** The IC50 value is calculated as the concentration of SFG that inhibits 50% of the polymerase activity compared to a no-drug control.

Conclusion

Sophoraflavanone G is a versatile natural product with a compelling range of pharmacological activities supported by a growing body of scientific evidence. Its ability to potently inhibit microbial growth, induce apoptosis in cancer cells, suppress inflammation through multiple pathways, and inhibit key viral enzymes underscores its significant therapeutic potential. The detailed data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the properties of this promising flavonoid. Future research should focus on optimizing its bioavailability and conducting rigorous clinical trials to translate these preclinical findings into effective therapeutic applications.

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